![molecular formula C13H10Cl3NO B2882188 4-Chloro-2-{[(2,5-dichlorophenyl)amino]methyl}phenol CAS No. 1036577-07-7](/img/structure/B2882188.png)

4-Chloro-2-{[(2,5-dichlorophenyl)amino]methyl}phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

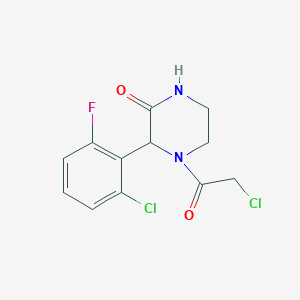

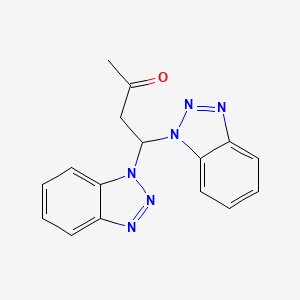

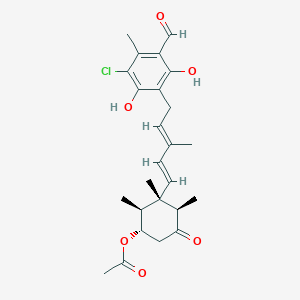

“4-Chloro-2-{[(2,5-dichlorophenyl)amino]methyl}phenol” is a biochemical used for proteomics research . It has a molecular formula of C13H10Cl3NO and a molecular weight of 302.58 .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C13H10Cl3NO . More detailed structural information, such as bond lengths and angles, would typically be obtained through techniques like X-ray crystallography .Physical and Chemical Properties Analysis

The compound has a molecular weight of 302.58 . Other physical and chemical properties such as melting point, solubility, and conductance are not provided in the search results.Scientific Research Applications

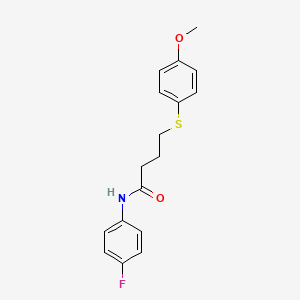

Synthesis and Chemical Properties

The synthesis of related compounds involves complex chemical reactions aimed at producing substances with potential antimicrobial properties or for use in further chemical transformations. For example, the synthesis of formazans from a Mannich base, which includes similar chemical structures, has been demonstrated to exhibit moderate antimicrobial activity against certain bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014). This indicates the potential application of such compounds in developing new antimicrobial agents.

Environmental Applications

Research into the oxidative transformation of triclosan and chlorophene by manganese oxides reveals these compounds' susceptibility to rapid oxidation, leading to their transformation in environmental contexts (Zhang & Huang, 2003). This process is essential for understanding how such compounds behave in water and soil, potentially leading to methods for mitigating their environmental impact.

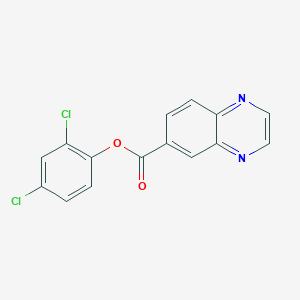

Anticancer Activity

The synthesis and characterization of Schiff bases, including related chemical structures, show potential anticancer activity. Specific compounds have been tested against cancer cell lines, demonstrating their efficacy in inhibiting cancer cell growth (Uddin, Rashid, Ali, Tirmizi, Ahmad, Zaib, Zubir, Diaconescu, Tahir, Iqbal, & Haider, 2020). This suggests the possibility of utilizing such compounds in developing new anticancer therapies.

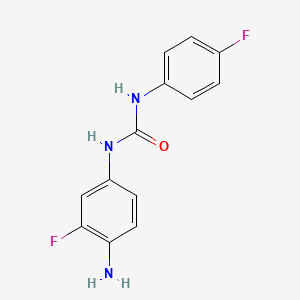

Corrosion Inhibition

Amine derivative compounds, including structures similar to "4-Chloro-2-{[(2,5-dichlorophenyl)amino]methyl}phenol," have been investigated for their corrosion inhibition performance on mild steel in acidic environments (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020). These findings are crucial for developing new corrosion inhibitors that protect industrial equipment and infrastructure.

Photocatalytic Degradation

Studies on the visible-light-induced photocatalytic degradation of 4-chlorophenol and similar phenolic compounds highlight the potential of using photocatalysis for environmental remediation, particularly in water treatment applications (Kim & Choi, 2005). This research points towards innovative methods for breaking down persistent organic pollutants in the environment.

Mechanism of Action

Future Directions

Properties

IUPAC Name |

4-chloro-2-[(2,5-dichloroanilino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl3NO/c14-9-2-4-13(18)8(5-9)7-17-12-6-10(15)1-3-11(12)16/h1-6,17-18H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYLCPVMJYHZLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CNC2=C(C=CC(=C2)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2882114.png)

![3-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2882116.png)

![4-(4-fluorophenyl)-2-(4-vinylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2882124.png)

![(2Z)-N-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-imine](/img/structure/B2882125.png)